4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran
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Overview
Description
4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran typically involves the bromination of a precursor compound. One common method involves the bromination of tetrahydropyran derivatives using reagents such as phosphorus tribromide or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The sulfur and oxygen atoms in the thieno[3,2-c]pyran ring can also engage in interactions with other molecules, potentially affecting biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)tetrahydropyran: Similar structure but lacks the sulfur atom.
4-(bromomethyl)-2H-pyran: Similar structure but lacks the sulfur atom and has a different ring system.
4-(bromomethyl)thiazole: Contains sulfur but has a different ring system.
Uniqueness
4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVQEHGCFUHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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